2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that features both an imidazole ring and a fluorobenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 2-ethylimidazole with 5-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzoic acid.
Reduction: 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzaldehyde moiety can also participate in various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Ethyl-1H-imidazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a fluorobenzaldehyde.
2-(1H-imidazol-1-yl)ethyl methacrylate: Contains an imidazole ring but with a methacrylate group.
2-(2-Ethyl-1H-imidazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a fluorobenzaldehyde.
Uniqueness
2-(2-Ethyl-1h-imidazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both an imidazole ring and a fluorobenzaldehyde moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C12H11FN2O |
---|---|
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
2-(2-ethylimidazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-12-14-5-6-15(12)11-4-3-10(13)7-9(11)8-16/h3-8H,2H2,1H3 |
InChI-Schlüssel |
AMFOWARDKOHLBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1C2=C(C=C(C=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.